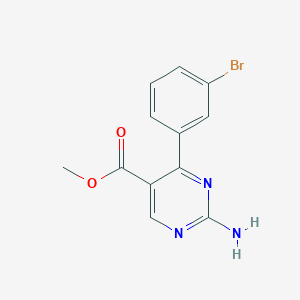
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C12H10BrN3O2 . It has a molecular weight of 308.1 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 308.13 .Aplicaciones Científicas De Investigación
Intermediate in Pyrimidine Synthesis
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate has been identified as a crucial intermediate in the synthesis of pyrimidine compounds, particularly 5-(4-bromophenyl)-4,6-dichloropyrimidine, which holds significant applications in the pharmaceutical and chemical industries. The compound's efficient synthesis from commercially available methyl 2-(4-bromophenyl) acetate through a multi-step process underscores its importance in creating biologically active compounds (Hou et al., 2016).
Antimicrobial and Antitumor Applications
The compound has been involved in the synthesis of pyrido(2,3-d)pyrimidine-carboxylate derivatives, which have shown promising results in antibacterial, antifungal, and antitumor activities. This aligns with the broader scientific interest in pyrimidine derivatives for their potential medicinal applications (Shanmugasundaram et al., 2011).
Direcciones Futuras
The future directions for the study of “Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mecanismo De Acción
Target of Action
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that similar triazole-pyrimidine hybrid compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in the development and progression of various neurodegenerative diseases.
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Análisis Bioquímico
Biochemical Properties
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes. Additionally, this compound can bind to specific proteins, influencing their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic regulation .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound exhibits neuroprotective and anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-α in microglia cells . It also reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its potential to protect against cellular stress and apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to interact with active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway . These interactions result in the modulation of cellular responses to stress and inflammation, highlighting the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, allowing for extended studies on its biochemical and cellular effects . Long-term exposure to this compound has shown sustained neuroprotective and anti-inflammatory effects, suggesting its potential for chronic treatment applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as neuroprotection and anti-inflammation, without significant adverse effects . High doses may lead to toxic effects, including cellular stress and apoptosis, indicating the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with kinases and phosphatases play a crucial role in modulating phosphorylation states and metabolic activities . These interactions are essential for understanding the compound’s impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s ability to bind to proteins and transporters influences its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential and targeting specific tissues or cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in cellular processes, highlighting the importance of studying its subcellular distribution for therapeutic applications.
Propiedades
IUPAC Name |
methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSHYMFYJLHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674888 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-93-1 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B1393374.png)
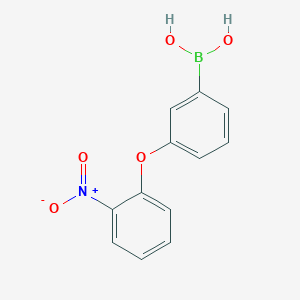
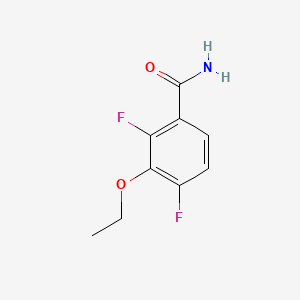
![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)


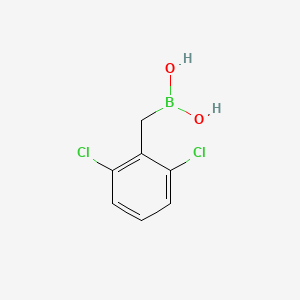





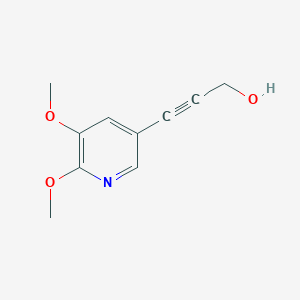
![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)